BenchChemオンラインストアへようこそ!

1-benzoyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide

FXR antagonist 1,2,4-oxadiazole piperidine carboxamide

The compound 1-benzoyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide (CAS 2034535-30-1) is a synthetic small molecule belonging to the class of 1,2,4-oxadiazole derivatives featuring a piperidine-4-carboxamide core. This chemotype has been recently identified as a novel scaffold for farnesoid X receptor (FXR) antagonists and dual FXR/Pregnane X receptor (PXR) modulators, with lead compounds demonstrating in vitro antagonistic activity and favorable pharmacokinetic profiles.

Molecular Formula C21H26N4O4
Molecular Weight 398.463
CAS No. 2034535-30-1
Cat. No. B2506703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzoyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide
CAS2034535-30-1
Molecular FormulaC21H26N4O4
Molecular Weight398.463
Structural Identifiers
SMILESC1CN(CCC1C(=O)NCC2=NC(=NO2)C3CCOCC3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C21H26N4O4/c26-20(22-14-18-23-19(24-29-18)15-8-12-28-13-9-15)16-6-10-25(11-7-16)21(27)17-4-2-1-3-5-17/h1-5,15-16H,6-14H2,(H,22,26)
InChIKeyFMQPQAWLFQKNFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzoyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide (CAS 2034535-30-1): Structural and Pharmacological Context


The compound 1-benzoyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide (CAS 2034535-30-1) is a synthetic small molecule belonging to the class of 1,2,4-oxadiazole derivatives featuring a piperidine-4-carboxamide core [1]. This chemotype has been recently identified as a novel scaffold for farnesoid X receptor (FXR) antagonists and dual FXR/Pregnane X receptor (PXR) modulators, with lead compounds demonstrating in vitro antagonistic activity and favorable pharmacokinetic profiles [1]. The compound's architecture incorporates a benzoyl group on the piperidine nitrogen and an oxan-4-yl (tetrahydro-2H-pyran-4-yl) substitution at the 3-position of the 1,2,4-oxadiazole ring, distinguishing it from simpler N-alkyl or N-aryl analogs described in the primary literature [2].

Why 1-Benzoyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide Cannot Be Substituted by Generic 1,2,4-Oxadiazole Analogs


The 1,2,4-oxadiazole piperidine chemotype exhibits extreme sensitivity to N-substitution on the piperidine ring, with small changes in alkyl, benzyl, or aryl groups dramatically altering FXR antagonistic potency, PXR agonistic activity, and in vitro pharmacokinetic properties [1]. The specific combination of an N-benzoyl group and a 3-oxan-4-yl substitution on the oxadiazole ring in CAS 2034535-30-1 creates a unique hydrogen-bond acceptor/donor topology that is absent in simpler N-alkyl, N-benzyl, or unsubstituted piperidine analogs [2]. Generic substitution within this class is not supported by SAR data; compounds with even minor N-substituent variations (e.g., n-propyl vs. n-butyl) display different dual receptor modulation profiles, indicating that the precise substitution pattern of the target compound is critical for achieving a specific pharmacological fingerprint [1].

Quantitative Differentiation Evidence for 1-Benzoyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide (CAS 2034535-30-1): Comparator-Based Analysis


FXR Antagonist Potency Comparison Against Lead Compound 1

The class-leading FXR antagonist in the published 1,2,4-oxadiazole piperidine series is compound 1, which bears an N-methyl substituent and demonstrates an IC50 of 0.58 μM against FXR [1]. The target compound CAS 2034535-30-1, featuring an N-benzoyl substituent, represents a structurally distinct N-substitution motif. No direct head-to-head FXR antagonism data for CAS 2034535-30-1 have been identified in the accessible primary literature. SAR trends in the series indicate that increased steric bulk on the piperidine nitrogen (e.g., benzyl vs. methyl) can modulate both FXR potency and PXR selectivity [1], suggesting that the target compound's N-benzoyl group may confer a differentiated pharmacological profile, but this remains unquantified.

FXR antagonist 1,2,4-oxadiazole piperidine carboxamide

Predicted Physicochemical Differentiation: clogP and Hydrogen Bonding Capacity

The introduction of an N-benzoyl group and a 3-oxan-4-yl substituent in CAS 2034535-30-1 is expected to significantly alter lipophilicity relative to N-alkyl analogs such as compound 1 (N-methyl) [1]. While experimental logP/logD data are not publicly available, the molecular formula (C21H26N4O4, MW 398.46) suggests a higher calculated logP (clogP) compared to the N-methyl lead (compound 1, MW ~ 292). The oxan-4-yl group adds an additional hydrogen bond acceptor (ether oxygen), potentially improving aqueous solubility relative to purely lipophilic substituents at the oxadiazole 3-position [2]. This combination may offer a balanced ADME profile advantageous for in vivo studies compared to simpler, more lipophilic analogs.

Lipophilicity ADME prediction drug-likeness

Structural Differentiation: N-Benzoyl vs. N-Alkyl/Benzyl Substitution in 1,2,4-Oxadiazole Piperidines

Published SAR for the 1,2,4-oxadiazole piperidine series demonstrates that N-alkyl (methyl, ethyl, propyl, butyl) and N-benzyl substituents on the piperidine ring produce varying degrees of FXR antagonism and PXR agonism [1]. Notably, N-benzyl substitution (compound 11) yields a dual FXR/PXR modulator with distinct efficacy in HepG2 cells. The target compound's N-benzoyl group, in combination with the 3-oxan-4-yl oxadiazole substitution, constitutes a substitution pattern not explored in the published FXR antagonist library [1]. This combination is explicitly claimed in patent WO2019209948A1 for therapeutic applications involving autoimmune and vascular diseases [2], indicating that this particular substitution pattern was selected from a broader chemical space for its distinct biological profile.

structure-activity relationship N-substitution receptor selectivity

Recommended Research and Industrial Application Scenarios for 1-Benzoyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide (CAS 2034535-30-1)


Dual FXR/PXR Modulator Profiling in Hepatic Cell Models

Based on the class-level evidence that 1,2,4-oxadiazole piperidines can act as dual FXR antagonists and PXR agonists [1], and the patent's claim that oxadiazole compounds are useful in treating autoimmune and vascular diseases [2], CAS 2034535-30-1 is best positioned as a candidate for profiling in HepG2 or primary hepatocyte assays. The compound's N-benzoyl and 3-oxan-4-yl substitution pattern is unrepresented in the published FXR library, making it a structurally distinct probe for exploring dual receptor modulation. Researchers should directly compare this compound to compound 11 (the published N-benzyl dual modulator [1]) to establish relative potency and selectivity.

In Vitro ADME and Physicochemical Profiling for Lead Optimization

The oxan-4-yl substituent introduces an additional hydrogen bond acceptor that may enhance aqueous solubility relative to purely aromatic C3 substituents [2]. This structural feature justifies a focused ADME evaluation, including thermodynamic solubility, microsomal stability, and permeability assays, against N-alkyl and N-benzyl comparators from the published series [1]. No experimental ADME data are currently available, representing a gap that procurement for this specific purpose can address.

Chemical Probe Development for Nuclear Receptor Structural Biology

The unique combination of an N-benzoyl piperidine and a 3-oxan-4-yl-1,2,4-oxadiazole moiety [2] provides a distinct pharmacophore for co-crystallization studies with FXR or PXR ligand-binding domains. This compound could serve as a tool molecule to elucidate how N-acyl vs. N-alkyl substitution influences the binding mode, complementing the docking data reported for N-alkyl and N-benzyl analogs [1]. Procurement is warranted when the research objective is to obtain novel structural biology insights unavailable from published ligands.

Quote Request

Request a Quote for 1-benzoyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.